Boc-D-Cha-OH Dcha

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

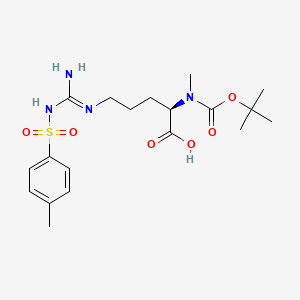

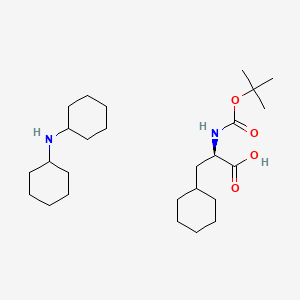

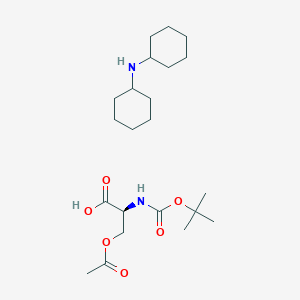

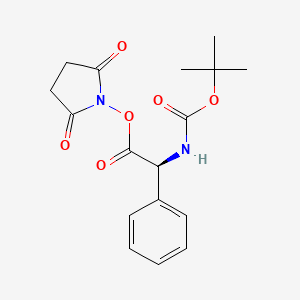

Boc-D-Cha-OH Dcha is a chemical compound used in scientific research for its ability to stimulate the release of growth hormone in laboratory experiments. This compound has gained significant attention in the scientific community due to its potential applications in the field of endocrinology and its ability to aid in the study of growth hormone regulation.

Applications De Recherche Scientifique

Peptide Synthesis

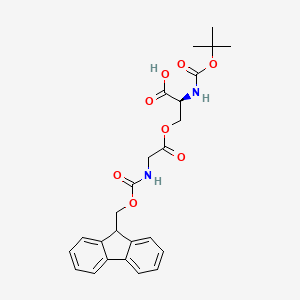

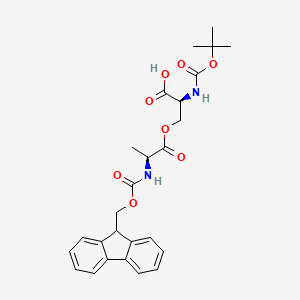

Boc-D-Cha-OH Dcha: is primarily used as a building block in solid-phase peptide synthesis (SPPS) . The Boc (tert-butoxycarbonyl) group serves as a protective group for amino acids during the synthesis process. It prevents unwanted side reactions and is removed under acidic conditions once the peptide chain assembly is complete. This compound’s role is crucial in synthesizing peptides with precise sequences, which are essential for studying protein functions and interactions.

Medicinal Chemistry

In medicinal chemistry , Boc-D-Cha-OH Dcha is utilized for the synthesis of peptide-based drugs . These drugs can mimic natural peptides in the body and act as inhibitors or activators of biological processes. The specificity of peptide drugs synthesized using this compound can lead to targeted therapies with fewer side effects compared to traditional small-molecule drugs.

Biochemistry Research

In biochemistry research , Boc-D-Cha-OH Dcha is used to study protein-protein interactions . By incorporating this compound into peptides, researchers can investigate the binding affinity and specificity of peptide substrates to enzymes or receptors, which is fundamental in understanding cellular signaling pathways.

Pharmacology

Boc-D-Cha-OH Dcha: plays a role in pharmacology by being part of the development of cryogels used for heparin neutralization . These cryogels can rapidly reverse the anticoagulant effects of heparin, which is critical during surgical procedures and dialysis treatments. This application showcases the compound’s importance in creating materials that can interact with biological systems to achieve a therapeutic effect.

Materials Science

In materials science , this compound is involved in the creation of novel polymeric materials . These materials can have a variety of applications, including biocompatible surfaces for implants, controlled drug release systems, and scaffolds for tissue engineering.

Chemical Engineering

Within chemical engineering , Boc-D-Cha-OH Dcha is significant for its use in the synthesis of complex molecules . It is a key component in the design of multifunctional catalysts and in the development of new synthetic routes for chemical production, which can lead to more efficient and environmentally friendly processes.

Environmental Science

Lastly, in environmental science , research involving Boc-D-Cha-OH Dcha can contribute to the development of green chemistry practices . By improving the synthesis of environmentally benign materials and chemicals, it aids in reducing the ecological footprint of chemical processes.

Propriétés

IUPAC Name |

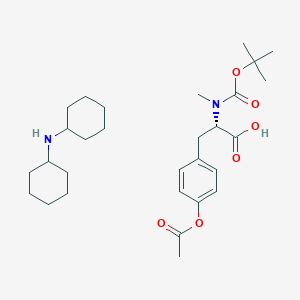

N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4.C12H23N/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);11-13H,1-10H2/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGRQFGFPZQUQS-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Cha-OH Dcha | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)